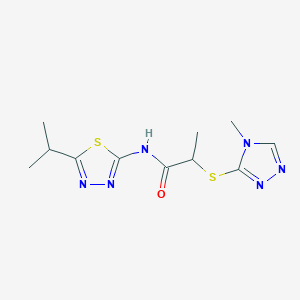
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C11H16N6OS2 and its molecular weight is 312.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and antioxidant activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H15N3O2S2
- Molecular Weight : 297.4 g/mol
- CAS Number : 6314-73-4
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Pseudomonas aeruginosa | Varies by derivative |
These findings suggest that compounds containing the thiadiazole moiety can be promising candidates for developing new antimicrobial agents .
2. Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Studies have shown that derivatives with the 1,3,4-thiadiazole structure possess cytostatic properties. For example:
- Cytostatic Properties : The compound exhibited significant activity against various cancer cell lines.
A specific study noted that certain 1,3,4-thiadiazole derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents .
3. Antioxidant Activity
The antioxidant capacity of thiadiazole derivatives is noteworthy. Compounds bearing this moiety have been reported to scavenge free radicals effectively:
| Type of Activity | Method Used | Results |
|---|---|---|
| DPPH Scavenging | DPPH assay | High scavenging activity observed |
| ABTS Scavenging | ABTS assay | Effective in reducing ABTS radical cation |
This indicates that the compound may have applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A recent study evaluated a series of thiadiazole derivatives against fungal and bacterial pathogens. The results showed that compounds with specific substitutions exhibited superior activity compared to controls .
- Antitumor Evaluation : In vitro assessments on cancer cell lines revealed that certain derivatives led to apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Synergistic Effects : Research has indicated that combining thiadiazole derivatives with other pharmacologically active compounds can enhance their efficacy and reduce toxicity through synergistic mechanisms .
科学的研究の応用
Chemical Properties and Structure
The compound's molecular formula is C12H15N5S2, with a molecular weight of approximately 297.4 g/mol. Its structure features a thiadiazole ring and a triazole moiety, which are known for their biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole structures exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Anticancer Potential
The anticancer properties of compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide have been explored in several studies. For instance, compounds featuring similar thiadiazole and triazole scaffolds have been shown to induce apoptosis in cancer cell lines such as HCT116 (human colon cancer cells). The IC50 values observed were comparable to established chemotherapeutic agents like doxorubicin.
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, a series of triazole-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 4.36 µM against HCT116 cells, indicating significant potential for further development as an anticancer agent .
Fungicidal Properties
The compound has also been investigated for its fungicidal properties. Compounds derived from thiadiazoles have been reported to possess effective antifungal activity against pathogens affecting crops. This makes them suitable candidates for developing new agricultural fungicides.
Herbicidal Activity
In addition to fungicidal effects, some studies suggest that related compounds may exhibit herbicidal activity. This is particularly relevant in the context of developing environmentally friendly herbicides that target specific weed species without harming crops.
特性
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-6(2)9-14-15-10(20-9)13-8(18)7(3)19-11-16-12-5-17(11)4/h5-7H,1-4H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCUNDPAPCOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













